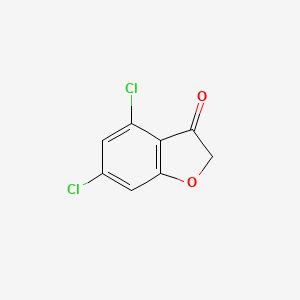

4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one

Description

Properties

IUPAC Name |

4,6-dichloro-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2O2/c9-4-1-5(10)8-6(11)3-12-7(8)2-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYJDXGTXGRKAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501302250 | |

| Record name | 4,6-Dichloro-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857062-58-9 | |

| Record name | 4,6-Dichloro-3(2H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857062-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one, with the CAS number 857062-58-9 , is a halogenated heterocyclic compound belonging to the benzofuranone class.[1][2] The benzofuranone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[3][4] The incorporation of chlorine atoms into organic molecules can significantly modulate their physicochemical properties and biological activities, often enhancing their potency and metabolic stability. This guide provides a comprehensive overview of 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one, including its synthesis, physicochemical properties, and potential applications in drug discovery, with a focus on its role as a scaffold for the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The key properties of 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 857062-58-9 | [1][2] |

| Molecular Formula | C₈H₄Cl₂O₂ | [2] |

| Molecular Weight | 203.02 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Purity | ≥95% (as commercially available) | [2] |

Synthesis of 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one

The synthesis of 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one can be achieved through an intramolecular Friedel-Crafts acylation of the corresponding phenoxyacetic acid. This classical yet powerful reaction allows for the formation of the fused heterocyclic ring system. The proposed synthetic pathway is outlined below.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,4-Dichlorophenoxyacetic Acid

-

Reactants: 2,4-Dichlorophenol, Chloroacetic acid, Sodium hydroxide.

-

Procedure: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dichlorophenol and chloroacetic acid in an aqueous solution of sodium hydroxide. The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is then filtered, washed with cold water, and dried to yield 2,4-dichlorophenoxyacetic acid. This starting material is commercially available but can be synthesized if needed.[5][6]

Step 2: Formation of 2,4-Dichlorophenoxyacetyl Chloride

-

Reactants: 2,4-Dichlorophenoxyacetic acid, Thionyl chloride (SOCl₂).

-

Procedure: In a fume hood, 2,4-dichlorophenoxyacetic acid is refluxed with an excess of thionyl chloride for 2-3 hours. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Work-up: The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 2,4-dichlorophenoxyacetyl chloride, which can be used in the next step without further purification.

Step 3: Intramolecular Friedel-Crafts Acylation

-

Reactants: 2,4-Dichlorophenoxyacetyl chloride, Aluminum chloride (AlCl₃).

-

Procedure: The 2,4-dichlorophenoxyacetyl chloride is dissolved in a suitable inert solvent (e.g., carbon disulfide or nitrobenzene). The solution is cooled in an ice bath, and a stoichiometric amount of a Lewis acid, such as aluminum chloride, is added portion-wise. The reaction mixture is then stirred at room temperature or gently heated to promote cyclization. The intramolecular acylation occurs at the ortho position to the ether linkage.

-

Work-up: The reaction is quenched by carefully pouring the mixture onto crushed ice and hydrochloric acid. The organic layer is separated, washed with water, a sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate. The solvent is evaporated, and the resulting crude product is purified by recrystallization or column chromatography to afford 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one.

Applications in Drug Development

The 2,3-dihydro-1-benzofuran-3-one scaffold is a key pharmacophore in a variety of biologically active molecules. The presence of two chlorine atoms on the benzene ring of 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one is expected to influence its electronic properties and lipophilicity, potentially leading to enhanced biological activity and improved pharmacokinetic profiles.

Potential as Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The benzofuranone core has been identified as a promising scaffold for the development of kinase inhibitors. For instance, derivatives of benzofuran-3(2H)-one have been identified as novel inhibitors of Death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2), which are being investigated for the treatment of diabetes by protecting islet β-cells from apoptosis.[7] Furthermore, other heterocyclic compounds are being screened for their kinase inhibitory activity.[8][9][10][11][12] The dichlorinated nature of 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one makes it an attractive candidate for screening against various kinase targets.

Caption: Potential mechanism of action as a kinase inhibitor.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Several studies have reported the potent anti-inflammatory activities of 2,3-dihydrobenzofuran-2-one derivatives.[1] These compounds have been shown to inhibit prostaglandin synthesis, a key process in the inflammatory cascade.[1] The structural features of 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one suggest that it could exhibit similar anti-inflammatory properties, making it a valuable lead for the development of new anti-inflammatory drugs.[4][13][14]

Analytical Characterization

The structural elucidation of 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and methylene protons. The two aromatic protons will likely appear as doublets in the downfield region. The methylene protons at the C2 position will appear as a singlet in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbonyl carbon (C3) will resonate at a significantly downfield chemical shift. The aromatic carbons will appear in the typical aromatic region, with the chlorinated carbons showing distinct chemical shifts. The methylene carbon (C2) will be observed in the aliphatic region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 203.02 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M, M+2, and M+4 will be observed, which is a definitive indicator of a dichlorinated compound. Fragmentation patterns may involve the loss of CO, Cl, or other small fragments.[7][15][16]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1700-1750 cm⁻¹. Other characteristic peaks will include C-O-C stretching for the ether linkage and C-Cl stretching vibrations.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.

Conclusion

4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one is a versatile heterocyclic compound with significant potential in drug discovery and development. Its synthesis via intramolecular Friedel-Crafts acylation provides a reliable route to this important scaffold. The presence of the dichlorinated benzofuranone core suggests promising biological activities, particularly as a kinase inhibitor and an anti-inflammatory agent. Further investigation into the biological properties of this compound and its derivatives is warranted to fully explore its therapeutic potential. This guide serves as a foundational resource for researchers and scientists interested in leveraging the unique properties of 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one in their research endeavors.

References

-

Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-71. [Link]

-

ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. [Link]

-

Rapid Communications in Mass Spectrometry. (2000). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1][17]benzothiazepin-1-ones. [Link]

-

PubMed. (2012). Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives. [Link]

-

Wang, S., et al. (2017). Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis. European Journal of Medicinal Chemistry, 130, 195-208. [Link]

-

MDPI. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. [Link]

-

PubMed. (2016). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. [Link]

-

LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ATB. (2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol. [Link]

-

Wikipedia. 2,4-Dichlorophenoxyacetic acid. [Link]

-

IARC Publications. 2,4-DICHLOROPHENOXYACETIC ACID. [Link]

-

MDPI. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. [Link]

-

PubMed. (2014). Screen for Inhibitors of STK33 Kinase Activity. [Link]

- Google Patents. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.

-

MDPI. (2021). 2,4-Dichlorophenoxyacetic Acid in the Gas and Crystal Phases and Its Intercalation in Montmorillonite—An Experimental and Theoretical Study. [Link]

-

PubMed. (2016). Discovery of a Selective Aurora A Kinase Inhibitor by Virtual Screening. [Link]

- Google Patents. CN103864734A - Synthesis and application of novel 4,6-dihydroxy-3(2H)

-

ResearchGate. -Infrared spectrum (FTIR) of (a) 5-(2-aminopropyl)-2,3-dihydrobenzofuran HCl 1, (b) 6-(2-aminopropyl)-2,3- dihydrobenzofuran HCl 2, and (c) 3,4-methylenedioxyamphetamine HCl 3. [Link]

-

PubMed. (2021). Identification of selective cyclin-dependent kinase 2 inhibitor from the library of pyrrolone-fused benzosuberene compounds: an in silico exploration. [Link]

-

NIST WebBook. Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-. [Link]

-

PubMed Central. (2017). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. [Link]

-

PubMed Central. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]

-

NIST WebBook. Benzofuran. [Link]

-

SpectraBase. FTIR of Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro-. [Link]

-

ResearchGate. (2023). Process design for the production of 2,4-dichlorophenoxyacetic acid. [Link]

-

Diaz, P., et al. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. ChemMedChem, 4(10), 1615-1629. [Link]

Sources

- 1. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. deq.mt.gov [deq.mt.gov]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Screen for Inhibitors of STK33 Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a Selective Aurora A Kinase Inhibitor by Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of selective cyclin-dependent kinase 2 inhibitor from the library of pyrrolone-fused benzosuberene compounds: an in silico exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothia zepin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum [chemicalbook.com]

physicochemical properties of 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one

An In-Depth Technical Guide to the Physicochemical Characterization of 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one

Foreword

For researchers and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is the bedrock of any successful campaign. These properties govern a molecule's behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide focuses on 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one (CAS No. 857062-58-9)[1][2][3][4][5], a compound of interest due to the established biological significance of the benzofuranone scaffold, which is present in natural products and pharmaceuticals exhibiting a range of activities including antifungal, anti-inflammatory, and anti-arrhythmic properties.[6]

Given that this specific dichlorinated derivative is not extensively characterized in public literature, this document is structured not as a static data sheet, but as a dynamic guide. It provides the essential theoretical foundation and detailed, field-proven experimental protocols necessary for a researcher to elucidate its complete physicochemical profile. We will proceed with the authority and expertise of a seasoned scientist, explaining not just the 'how' but the critical 'why' behind each methodological choice, ensuring a robust and self-validating approach to characterization.

Foundational Molecular Attributes

Before embarking on experimental determination, we must establish the theoretical and structural identity of the target compound. This serves as our reference point for all subsequent analysis.

Chemical Structure and Calculated Properties

The fundamental identity of our molecule is defined by its structure. From this, we can calculate several key intrinsic properties.

Table 1: Core Molecular Identifiers and Calculated Properties

| Property | Value | Source / Method |

| IUPAC Name | 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one | IUPAC Nomenclature |

| CAS Number | 857062-58-9 | Chemical Abstracts |

| Molecular Formula | C₈H₄Cl₂O₂ | - |

| Molecular Weight | 203.02 g/mol | Calculation |

| Monoisotopic Mass | 199.95373 Da | Calculation |

| XLogP3 (Predicted) | ~2.4 - 2.9 | Estimation based on related structures[7] |

The presence of two chlorine atoms is expected to significantly increase the lipophilicity compared to the parent 3-coumaranone, a factor with profound implications for solubility and membrane permeability.

Caption: Chemical structure of 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one.

Synthesis and Purification Strategy

A reliable supply of pure material is non-negotiable. While a specific protocol for this exact molecule is not readily published, a robust synthesis can be designed based on established methods for related benzofuranones. A common and effective approach is the intramolecular Friedel-Crafts-type cyclization of a substituted phenoxyacetyl chloride.

Caption: Proposed synthetic workflow for 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one.

Step-by-Step Synthesis Protocol

This protocol is a well-established pathway for analogous structures and serves as a validated starting point.

-

Ether Formation: To a solution of 2,4-dichlorophenol in acetone, add anhydrous potassium carbonate followed by ethyl chloroacetate. Reflux the mixture for 12-18 hours. The causality here is a standard Williamson ether synthesis, where the phenoxide, formed in situ by the base, acts as a nucleophile.

-

Saponification: The crude ethyl ester from the previous step is hydrolyzed using an aqueous solution of sodium hydroxide with gentle heating. This converts the ester to the corresponding carboxylate salt.

-

Acidification: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid until the pH is ~2, precipitating the 2-(2,4-dichlorophenoxy)acetic acid.

-

Acid Chloride Formation: The dried carboxylic acid is treated with an excess of thionyl chloride (SOCl₂) and a catalytic amount of DMF, then gently refluxed. This converts the carboxylic acid to the highly reactive acyl chloride, the necessary precursor for cyclization.

-

Intramolecular Friedel-Crafts Cyclization: The crude acyl chloride is dissolved in a suitable solvent (e.g., dichloromethane or carbon disulfide) and cooled in an ice bath. Aluminum chloride (AlCl₃) is added portion-wise. The Lewis acid coordinates to the acyl chloride, activating it for electrophilic aromatic substitution to close the five-membered ring.

-

Purification: The final product should be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure, crystalline product.

Experimental Determination of Physicochemical Properties

The following sections detail the essential experimental workflows for characterizing the synthesized and purified compound.

Melting Point (MP)

The melting point is a critical indicator of purity and identity. A sharp melting range is characteristic of a pure crystalline solid.

Protocol:

-

A small amount of the dry, crystalline product is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.

Solubility

Solubility is fundamental to formulation, bioavailability, and designing appropriate assay conditions. It should be determined in a range of relevant solvents.

Protocol (Thermodynamic Solubility):

-

Add an excess amount of the compound to a known volume (e.g., 1 mL) of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.

-

Equilibrate the suspension at a constant temperature (e.g., 25 °C) with agitation for 24-48 hours to ensure saturation.

-

Centrifuge the suspension to pellet the excess solid.

-

Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV.

Table 2: Solubility Profile Template

| Solvent | Predicted Solubility | Experimental Solubility (mg/mL) |

| Water | Poorly Soluble | Record Value Here |

| Phosphate-Buffered Saline (pH 7.4) | Poorly Soluble | Record Value Here |

| Ethanol | Soluble | Record Value Here |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | Record Value Here |

| Dichloromethane | Soluble | Record Value Here |

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a key measure of a drug's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol (Shake-Flask Method):

-

Prepare a stock solution of the compound in the solvent in which it is most soluble.

-

Add a small volume of the stock solution to a vessel containing a known volume of n-octanol and water (pre-saturated with each other).

-

Shake the vessel vigorously for several hours to allow for partitioning equilibrium to be reached.

-

Centrifuge the vessel to ensure complete separation of the octanol and aqueous layers.

-

Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).

-

Calculate LogP as: Log₁₀([Concentration in Octanol] / [Concentration in Water]).

Spectroscopic and Spectrometric Analysis

Structural confirmation is achieved through a combination of spectroscopic techniques. The expected spectral features are predicted based on the known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene (CH₂) protons of the dihydrofuranone ring. The aromatic region will likely show two singlets or two doublets (depending on coupling), and the aliphatic region will show a singlet for the CH₂ group.

-

¹³C NMR: The carbon NMR spectrum should show eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The carbonyl carbon will be significantly downfield (typically 190-200 ppm).

Protocol:

-

Dissolve 5-10 mg of the pure compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer.[8][9]

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Key Absorptions:

-

C=O Stretch (Ketone): A strong, sharp absorption band around 1700-1720 cm⁻¹.

-

C-O-C Stretch (Ether): A distinct band in the region of 1250-1050 cm⁻¹.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically 800-600 cm⁻¹.

-

Aromatic C=C Stretch: Several bands in the 1600-1450 cm⁻¹ region.

Protocol:

-

Prepare the sample using an appropriate method (e.g., KBr pellet, thin film, or ATR).

-

Acquire the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the isotopic pattern, which is particularly informative due to the presence of chlorine.

Expected Observations:

-

Molecular Ion (M⁺): A prominent cluster of peaks corresponding to the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic pattern will be observed. For a molecule with two chlorine atoms, the expected ratio for the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 9:6:1.

-

Fragmentation: Expect fragmentation patterns corresponding to the loss of CO, Cl, and other stable fragments.

Protocol:

-

Dissolve a small amount of the sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization (EI) or Electrospray Ionization (ESI)).

-

Acquire the mass spectrum.

Conclusion

This guide provides a comprehensive framework for the synthesis, purification, and detailed physicochemical characterization of 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one. By following these authoritative and validated protocols, a researcher can systematically generate the data required to build a complete profile of this compound. This information is indispensable for advancing its potential application in drug discovery and development, enabling informed decisions regarding its formulation, biological testing, and optimization.

References

-

Organic Syntheses. (n.d.). SYNTHESIS OF (R,R)-4,6-DIBENZOFURANDIYL-2,2'-BIS (4-PHENYLOXAZOLINE) (DBFOX/PH). Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Beaudry Research Group, Oregon State University. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Dichloro-isobenzofuran-1-one. Retrieved from [Link]

- Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 267-269.

-

MDPI. (2021, December 15). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

MedCrave. (2016). Mini review on important biological properties of benzofuran derivatives. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Conformations of dibenzylideneacetone: An IR spectroscopic study. Retrieved from [Link]

-

NIST WebBook. (n.d.). Dibenzofuran, 4,6-dichloro. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Dibenzofuran, 4,6-dichloro. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Dichloro-isobenzofuran-1-one. Retrieved from [Link]

-

NIST WebBook. (n.d.). n-Hexadecanoic acid. Retrieved from [Link]

Sources

- 1. 3260-94-4|7-Chlorobenzofuran-3(2H)-one|BLD Pharm [bldpharm.com]

- 2. 1344898-16-3|5-Bromo-4-chlorobenzofuran-3(2H)-one|BLD Pharm [bldpharm.com]

- 3. 1534469-34-5|2-Bromo-1-(2,4-dichloro-6-methoxyphenyl)ethan-1-one|BLD Pharm [bldpharm.com]

- 4. 2-Bromo-1-(2-chloro-6-ethoxyphenyl)ethanone|BLD Pharm [bldpharm.com]

- 5. 1199782-82-5|5-Chloro-2,3-dihydrochromen-4-one|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. 3,3-Dichloro-isobenzofuran-1-one | C8H4Cl2O2 | CID 315612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nmr.ceitec.cz [nmr.ceitec.cz]

4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one structural analysis

An In-depth Technical Guide to the Structural Analysis of 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and data interpretation integral to the structural elucidation of 4,6-dichloro-2,3-dihydro-1-benzofuran-3-one. As a key heterocyclic scaffold, benzofuran derivatives are prevalent in numerous natural products and synthetic compounds with significant biological activity.[1][2] A rigorous and multi-faceted approach to structural analysis is therefore paramount for ensuring the identity, purity, and integrity of such molecules in research and development pipelines. This document moves beyond a simple listing of techniques to explain the causal logic behind the application of each method, offering field-proven insights into the synergy between different analytical data sets.

The Analytical Strategy: A Multi-Technique Approach

The unambiguous structural confirmation of a molecule like 4,6-dichloro-2,3-dihydro-1-benzofuran-3-one relies not on a single technique, but on the convergent validation from several orthogonal analytical methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system. The logical workflow begins with Mass Spectrometry to determine molecular weight and elemental composition, proceeds to Spectroscopic methods (NMR, IR) to map the functional groups and atomic connectivity, and culminates with X-ray Crystallography for definitive 3D structural proof, should a suitable crystal be obtained.

Caption: Overall workflow for the structural elucidation of the target compound.

Core Physicochemical Properties

A foundational step in analysis is the compilation of known physical and chemical data. This information is critical for designing experiments, interpreting data (e.g., calculating expected molecular weight), and ensuring safe handling.

| Property | Value | Source |

| Molecular Formula | C₈H₄Cl₂O₂ | Calculated |

| Molecular Weight | 219.02 g/mol | Calculated |

| Monoisotopic Mass | 217.95644 Da | Calculated |

| IUPAC Name | 4,6-dichloro-2,3-dihydro-1-benzofuran-3-one | - |

| Canonical SMILES | C1C(=O)OC2=C1C=C(C=C2Cl)Cl | Guidechem[3] |

Mass Spectrometry (MS): Unveiling Mass and Isotopic Signature

Mass spectrometry is the primary tool for determining the molecular weight of a compound. For halogenated molecules, it provides an unmistakable signature through isotopic patterns.

Expertise & Causality: Why EI is the Method of Choice

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte, leading to reproducible and extensive fragmentation.[4] This is advantageous for structural elucidation as the resulting fragmentation pattern serves as a "molecular fingerprint," providing clues about the molecule's substructures, which is invaluable for confirming the identity beyond just the molecular weight.[4]

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A small quantity of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[4]

-

Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, characteristic fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Data Interpretation: The Dichloro Isotopic Signature

The most telling feature in the mass spectrum of 4,6-dichloro-2,3-dihydro-1-benzofuran-3-one is the isotopic pattern of the molecular ion. Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[5][6] For a molecule containing two chlorine atoms, this results in a characteristic cluster of peaks:

-

M⁺•: The peak corresponding to the molecule with two ³⁵Cl isotopes.

-

[M+2]⁺•: The peak for molecules with one ³⁵Cl and one ³⁷Cl.

-

[M+4]⁺•: The peak for molecules with two ³⁷Cl isotopes.

The expected relative intensity ratio for a dichlorinated compound is approximately 9:6:1 . This distinctive pattern is a powerful diagnostic tool for confirming the presence of two chlorine atoms.

Fragmentation Pathway

The fragmentation of the benzofuranone core is predictable. Key fragmentation processes involve the loss of stable neutral molecules or characteristic radicals.

Caption: Predicted major fragmentation pathways for the target molecule in EI-MS.

| m/z (for ³⁵Cl) | Fragment Ion | Notes |

| 218 | [C₈H₄³⁵Cl₂O₂]⁺• | Molecular ion (M⁺•). Exhibits the 9:6:1 isotopic pattern at m/z 218, 220, 222. |

| 190 | [C₇H₄³⁵Cl₂O]⁺• | Loss of carbon monoxide (CO), a common fragmentation for ketones.[7] |

| 183 | [C₈H₄³⁵ClO₂]⁺ | Loss of a chlorine radical (Cl•). Exhibits a 3:1 isotopic pattern at m/z 183, 185. |

| 155 | [C₇H₄³⁵ClO]⁺ | Loss of both CO and a Cl• radical. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. ¹H NMR reveals the environment and connectivity of protons, while ¹³C NMR provides information on each unique carbon atom.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire a standard 1D proton spectrum. Following this, acquire a 1D carbon spectrum, often using broadband proton decoupling.

-

Advanced Experiments (Optional): If assignments are ambiguous, 2D experiments like COSY (H-H correlation) and HSQC (C-H correlation) can be performed to confirm connectivity.[8]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The structure has two distinct proton environments in the aromatic region and one in the aliphatic region.

-

Aromatic Protons (H-5, H-7): The two protons on the benzene ring are ortho to chlorine atoms and meta to each other. Due to the symmetrical substitution pattern, their electronic environments are similar but not identical. They are expected to appear as two distinct signals, likely singlets or very narrowly split doublets (due to small meta coupling), in the range of δ 7.0-7.5 ppm. The electron-withdrawing nature of the adjacent chlorine and the benzofuranone system shifts them downfield.

-

Methylene Protons (H-2): The two protons at the C-2 position are adjacent to an ether oxygen and the benzene ring. They are chemically equivalent and are not coupled to any other protons, so they will appear as a sharp singlet. Their position adjacent to the oxygen atom will shift them downfield to approximately δ 4.6-4.8 ppm.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The molecule has 8 unique carbon atoms.

-

Carbonyl Carbon (C-3): Ketone carbonyl carbons are highly deshielded and appear significantly downfield, typically in the range of δ 190-195 ppm.

-

Aromatic Carbons: Four carbons are part of the aromatic system. The two carbons bearing chlorine atoms (C-4, C-6) will be in the δ 130-140 ppm range. The two carbons with attached protons (C-5, C-7) will appear around δ 115-125 ppm. The two bridgehead carbons (part of both rings) will have distinct shifts, with the one attached to oxygen (C-7a) being further downfield (δ ~160 ppm) than the other (C-3a, δ ~120 ppm).

-

Methylene Carbon (C-2): This aliphatic carbon is attached to an oxygen atom, shifting it downfield to the δ 70-75 ppm range.

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~7.3 | s | 1H | H-5 or H-7 |

| Aromatic | ~7.1 | s | 1H | H-7 or H-5 |

| Methylene | ~4.7 | s | 2H | H-2 |

| ¹³C NMR | δ (ppm) | Assignment |

| Carbonyl | ~192 | C-3 |

| Aromatic | ~160 | C-7a (C-O) |

| Aromatic | ~135 | C-4 / C-6 (C-Cl) |

| Aromatic | ~120 | C-3a |

| Aromatic | ~118 | C-5 / C-7 (C-H) |

| Methylene | ~72 | C-2 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Background Scan: A background spectrum of the clean ATR crystal is recorded.

-

Sample Analysis: A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured.

-

Spectrum Acquisition: The infrared spectrum is recorded. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Spectral Interpretation

The IR spectrum provides clear evidence for the key functional groups in 4,6-dichloro-2,3-dihydro-1-benzofuran-3-one.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| ~3100-3000 | C-H Stretch | Aromatic C-H | Medium-Weak |

| ~2980-2850 | C-H Stretch | Aliphatic C-H (CH₂) | Medium-Weak |

| ~1720-1700 | C=O Stretch | Five-membered ring ketone | Strong, Sharp |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium |

| ~1250-1200 | C-O Stretch | Aryl Ether | Strong |

| ~850-750 | C-Cl Stretch | Aryl Chloride | Strong |

The most diagnostic peak is the strong, sharp absorption for the carbonyl (C=O) group. Its position, slightly elevated from a typical acyclic ketone, is characteristic of a five-membered ring, which experiences ring strain.

X-ray Crystallography: The Definitive Structure

While the combination of MS and spectroscopic methods provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It determines the precise spatial arrangement of atoms in the crystal lattice, confirming connectivity, bond lengths, and bond angles.

Experimental Protocol

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a solvent (e.g., ethyl acetate/heptane) from a concentrated solution of the pure compound.[10]

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.[11]

-

Structure Solution & Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final molecular structure.

Expected Structural Features

The crystallographic data would be expected to confirm:

-

The overall planarity of the fused benzofuran ring system.[12]

-

The precise bond lengths of the C=O double bond (~1.21 Å), the aromatic C-C bonds (~1.39 Å), and the C-Cl bonds (~1.74 Å).

-

The bond angles within the five-membered ring, confirming the ring strain.

-

The intermolecular packing in the crystal lattice, which can be influenced by dipole-dipole interactions of the carbonyl groups and weak halogen bonding.

Synthesis and Safety

Synthetic Context

This class of compounds can be synthesized through various routes. A common strategy involves the intramolecular cyclization of a corresponding α-phenoxycarbonyl compound.[13] For instance, the cyclization of an appropriately substituted 2-chloro-1-(2-hydroxy-3,5-dichlorophenyl)ethan-1-one derivative could yield the target molecule. Understanding the synthesis is crucial as it can predict potential impurities.

Safety and Handling

As with any chlorinated aromatic compound, appropriate safety precautions must be taken.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[14] Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[14]

Conclusion

The structural analysis of 4,6-dichloro-2,3-dihydro-1-benzofuran-3-one is a clear demonstration of the power of modern analytical chemistry. Through the logical application of mass spectrometry, NMR and IR spectroscopy, and X-ray crystallography, a complete and verified picture of the molecule is established. Mass spectrometry confirms the molecular formula and the presence of two chlorine atoms via its distinct isotopic signature. NMR spectroscopy maps the precise connectivity of the carbon and hydrogen skeleton, while IR spectroscopy provides rapid confirmation of the key carbonyl functional group. Finally, X-ray crystallography can offer the definitive, three-dimensional structure. This integrated, self-validating approach ensures the highest degree of confidence in the molecular identity, a non-negotiable requirement for any subsequent application in research or drug development.

References

- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (2025). Benchchem.

- Organic Compounds Containing Halogen Atoms. (2020). Chemistry LibreTexts.

- Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts.

- Mass spectrometry of halogen-containing organic compounds. (2025). ResearchGate.

- 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. (n.d.). PubMed Central.

- Crystal structure and Hirshfeld surface analysis of 3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one. (n.d.). National Institutes of Health.

- Benzofuran,4,6-dichloro- 175203-95-9 wiki. (n.d.). Guidechem.

- Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). Beaudry Research Group - Oregon State University.

- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). LBP.world.

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Institutes of Health.

- Infrared spectroscopy. (n.d.). Wikipedia.

- Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... (n.d.). ResearchGate.

- Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. (n.d.). SciSpace.

- X-Ray Crystallographic Structure of 3-(Propan-2-Ylidene) benzofuran-2(3H)-one. (2014). Journal of Pharmaceutical Chemistry.

- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.

Sources

- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 10. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.vensel.org [pubs.vensel.org]

- 12. Crystal structure and Hirshfeld surface analysis of 3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

A Technical Guide to the Solubility of 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4,6-dichloro-2,3-dihydro-1-benzofuran-3-one in organic solvents. In the absence of specific published solubility data for this compound, this document serves as a practical manual, guiding researchers through theoretical solubility prediction based on molecular structure, and detailing robust experimental protocols for both qualitative and quantitative solubility assessment. The methodologies are designed to be self-validating and are grounded in established principles of physical organic chemistry, ensuring scientific integrity. This guide is intended to empower researchers in the fields of medicinal chemistry, process development, and formulation science to generate reliable solubility data essential for a wide range of applications, from reaction optimization to drug delivery system design.

Introduction: The Critical Role of Solubility

4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one is a halogenated heterocyclic ketone, a class of compounds frequently encountered as intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] The solubility of such an intermediate is a critical physicochemical parameter that governs its utility in a laboratory and industrial setting. Understanding and quantifying solubility is paramount for:

-

Reaction Condition Optimization: Selecting an appropriate solvent that can dissolve reactants is fundamental to achieving optimal reaction kinetics and yield.

-

Purification Processes: Techniques such as crystallization and chromatography are highly dependent on the differential solubility of the target compound and its impurities in various solvent systems.

-

Formulation Development: For compounds intended for biological screening, solubility in relevant media is a prerequisite for achieving desired concentrations and assessing bioactivity.

-

Process Safety and Scalability: Knowledge of solubility aids in preventing precipitation in reaction vessels and transfer lines, a crucial consideration for process safety and efficiency at scale.

This guide will first delve into the theoretical aspects that influence the solubility of the title compound, followed by detailed experimental procedures for its empirical determination.

Theoretical Solubility Profile of 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] The solubility of a solute in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To predict the solubility of 4,6-dichloro-2,3-dihydro-1-benzofuran-3-one, we must first analyze its molecular structure and infer its physicochemical properties.

Molecular Structure:

Key Structural Features and Their Influence on Solubility:

-

Polar Groups: The molecule possesses a ketone (C=O) group and an ether linkage within the dihydrofuran ring. These are polar functionalities capable of dipole-dipole interactions and acting as hydrogen bond acceptors.

-

Aromatic System: The chlorinated benzene ring is largely nonpolar and will engage in van der Waals forces.

-

Halogen Atoms: The two chlorine atoms are electronegative, contributing to the overall polarity of the molecule. However, they also increase the molecular weight and volume, which can negatively impact solubility.

-

Hydrogen Bonding: The molecule lacks hydrogen bond donor capabilities but can accept hydrogen bonds at the carbonyl oxygen and the ether oxygen.

Predicted Solubility:

Based on this structure, 4,6-dichloro-2,3-dihydro-1-benzofuran-3-one is expected to be a crystalline solid with moderate polarity. Its solubility profile can be predicted as follows:

-

High Solubility: Expected in polar aprotic solvents that can engage in strong dipole-dipole interactions, such as acetone, ethyl acetate, and tetrahydrofuran (THF). Chlorinated solvents like dichloromethane and chloroform are also likely to be good solvents due to similar polarities.

-

Moderate Solubility: Expected in polar protic solvents like methanol and ethanol. While the compound can accept hydrogen bonds, the lack of a hydrogen bond donor will limit its interaction with these solvents compared to solutes that can both donate and accept hydrogen bonds.

-

Low to Insoluble: Expected in nonpolar solvents such as hexanes and toluene, where the polar ketone and ether groups would disrupt the solvent-solvent interactions without significant compensating solute-solvent interactions. It is also expected to be insoluble in water due to the dominant nonpolar surface area of the chlorinated aromatic ring.

The following table provides a qualitative prediction of solubility in a range of common laboratory solvents.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions with the ketone group. |

| Dichloromethane | Chlorinated | High | Similar polarity and good solvation of the chlorinated ring. |

| Ethyl Acetate | Polar Aprotic | High | Good balance of polarity to interact with the ketone and ether. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Ether linkage and polar nature make it a good solvent for this molecule. |

| Methanol | Polar Protic | Moderate | Can act as a hydrogen bond donor to the carbonyl and ether oxygens. |

| Ethanol | Polar Protic | Moderate | Similar to methanol, but slightly less polar. |

| Toluene | Nonpolar Aromatic | Low | Aromatic ring may offer some interaction, but overall polarity mismatch. |

| Hexane | Nonpolar Aliphatic | Low to Insoluble | Significant polarity mismatch. |

| Water | Polar Protic | Insoluble | Large nonpolar surface area dominates. |

Experimental Determination of Solubility

The following protocols provide a systematic approach to first qualitatively screen for suitable solvents and then to quantitatively measure the solubility in promising candidates.

Safety Precautions

Before commencing any experimental work, a thorough risk assessment must be conducted.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of solvent vapors or fine particles of the solid.[7]

-

Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local regulations.

Qualitative Solubility Determination

This rapid screening method helps to identify suitable solvents for further quantitative analysis or for applications like reaction setup and thin-layer chromatography (TLC).[3][8]

Materials:

-

4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one

-

Small test tubes or vials (e.g., 13x100 mm)

-

A selection of organic solvents (see table above)

-

Vortex mixer

-

Spatula

Procedure:

-

Preparation: Add approximately 10-20 mg of 4,6-dichloro-2,3-dihydro-1-benzofuran-3-one to a clean, dry test tube.

-

Solvent Addition: Add the chosen solvent dropwise (approximately 0.5 mL) to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for 60 seconds.

-

Observation: Observe the mixture against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Incremental Solvent Addition: If the compound is not fully soluble, add another 0.5 mL of the solvent and repeat the mixing and observation steps. Continue this process up to a total volume of 3 mL.

-

Record Results: Record the observations for each solvent, noting the approximate volume of solvent required for complete dissolution if applicable.

Diagram of Qualitative Solubility Workflow:

Caption: Workflow for qualitative solubility screening.

Quantitative Solubility Determination (Isothermal Method)

This method determines the equilibrium solubility of the compound in a given solvent at a specific temperature.

Materials:

-

4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one

-

Selected organic solvents (from qualitative screening)

-

Scintillation vials or other sealable glass vials

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4,6-dichloro-2,3-dihydro-1-benzofuran-3-one to a vial (ensure solid remains undissolved).

-

Add a known volume of the selected solvent (e.g., 5.0 mL).

-

Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for at least 24 hours to ensure saturation. The presence of undissolved solid is crucial.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a few hours to let the excess solid settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Analysis (Gravimetric Method - for lower volatility solvents):

-

Accurately weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried solid is achieved.

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent.

-

-

Analysis (Instrumental Method - preferred):

-

Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample by HPLC or UV-Vis to determine the concentration. A pre-established calibration curve is required for this step.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

Diagram of Quantitative Solubility Workflow:

Caption: Workflow for quantitative solubility determination.

Data Interpretation and Reporting

Solubility data should be reported in standard units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L), and the temperature at which the measurement was made must always be specified. For example, "The solubility of 4,6-dichloro-2,3-dihydro-1-benzofuran-3-one in acetone at 25 °C was determined to be 15.2 g/100mL."

Conclusion

While specific solubility data for 4,6-dichloro-2,3-dihydro-1-benzofuran-3-one is not currently available in the public domain, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for its determination. By analyzing the molecular structure, researchers can make informed predictions about its solubility in various organic solvents. The detailed experimental workflows presented herein offer a robust and reliable means of generating high-quality, quantitative solubility data. Such data is indispensable for the efficient development of synthetic routes, purification strategies, and formulations involving this and structurally related compounds, thereby accelerating research and development in the chemical and pharmaceutical sciences.

References

-

MDPI. (2021). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Dibenzofuran, 4,6-dichloro. Available at: [Link]

-

PubChem. (n.d.). 4,6-Dichlorodibenzofuran. Available at: [Link]

-

PubChem. (n.d.). (2Z)-4,6-dihydroxy-2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-benzofuran-3-one. Available at: [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Available at: [Link]

-

ResearchGate. (2023). Halogenation of ketones with N-halosuccinimides under solvent-free reaction conditions | Request PDF. Available at: [Link]

-

National Institutes of Health. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available at: [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

Chemistry LibreTexts. (2015). 18.3: Halogenation of Aldehydes and Ketones. Available at: [Link]

-

National Institutes of Health. (n.d.). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Available at: [Link]

-

Wikipedia. (n.d.). Ketone halogenation. Available at: [Link]

-

PubChem. (n.d.). 2-(3,4-Dihydroxybenzoyl)-2,4,6-trihydroxy-1-benzofuran-3(2H)-one. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. iscnagpur.ac.in [iscnagpur.ac.in]

- 3. chem.ws [chem.ws]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. CCOHS: Chlorine [ccohs.ca]

- 7. 5-CHLORO-BENZOFURAN-3-ONE - Safety Data Sheet [chemicalbook.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Technical Guide: Stability and Recommended Storage Conditions for 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one belongs to the benzofuranone class of heterocyclic compounds. This structural motif is a key component in various natural products and pharmacologically active molecules, valued for its unique chemical properties and biological activity.[1][2] The integrity and purity of such specialized chemical reagents are paramount for reproducible and reliable results in research and development. The presence of a chlorinated aromatic ring, a cyclic ether, and a ketone functional group imparts a specific reactivity profile that must be understood to ensure its long-term stability.

This guide provides a comprehensive analysis of the factors influencing the stability of 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one. Drawing upon established chemical principles and data from structurally analogous compounds, we present field-proven recommendations for optimal storage and handling, along with a robust protocol for in-house stability validation.

Chemical Profile and Inherent Stability Considerations

The stability of 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one is dictated by its constituent functional groups:

-

α-Chloro Ketone System: The ketone group, alpha to a benzene ring and an ether linkage, is the most reactive site. The adjacent chlorine atoms on the aromatic ring are electron-withdrawing, which can influence the reactivity of the entire system.

-

Dihydrofuran Ring: The saturated furan ring contains a cyclic ether linkage. Ethers can be susceptible to oxidative degradation and cleavage under acidic conditions. The parent aromatic compound, 2,3-benzofuran, is noted to be sensitive to air.[3][4] This suggests that the dihydro-analog may also possess sensitivity to atmospheric oxygen over time.

-

Chlorinated Aromatic Ring: The dichlorinated benzene ring is generally stable but can be susceptible to nucleophilic substitution under harsh conditions. More importantly, it contributes to the overall electronic properties and potential light sensitivity of the molecule. The parent benzofuran structure is known to be light-sensitive.[4]

Given this structural makeup, the primary risks to the compound's integrity are oxidation, hydrolysis, and photodegradation.

Recommended Storage and Handling Protocols

To mitigate the inherent risks of degradation, the following storage conditions are strongly recommended. These protocols are synthesized from safety data sheets of closely related benzofuran derivatives.

Optimal Storage Conditions

A summary of the recommended conditions is provided below for quick reference. The causality behind each recommendation is critical for understanding and implementation.

| Parameter | Recommendation | Rationale & Supporting Evidence |

| Temperature | 2°C to 8°C (Refrigerated) | Low temperatures are crucial for slowing the rate of all potential chemical degradation reactions. This specific range is recommended for the analogous compound 4,6-Dichloro-3-methylbenzofuran. |

| Atmosphere | Store under an inert gas (Argon or Nitrogen) | The parent benzofuran structure is documented as being air-sensitive.[3][4] An inert atmosphere prevents potential oxidation of the ether linkage or other sensitive positions on the molecule. |

| Light | Protect from light (Store in an amber vial or dark place) | Aromatic and heterocyclic systems are often susceptible to photolytic degradation. The parent compound, 2,3-benzofuran, is explicitly listed as light-sensitive.[4] The storage guidance for 4,6-Dichloro-3-methylbenzofuran also specifies keeping it in a dark place. |

| Moisture | Keep container tightly sealed in a dry place | A tightly sealed container prevents the ingress of atmospheric moisture, which could lead to hydrolysis of the ether or catalyze other degradation pathways. This is a standard precaution for high-purity organic reagents.[5] |

| Incompatibilities | Store away from strong oxidizing agents, strong bases, and strong acids | Strong oxidizing agents are a primary incompatibility for benzofurans.[3] Acids and bases can catalyze the cleavage of the ether bond or promote other unwanted reactions. |

Safe Handling Procedures

When handling 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one, researchers should adhere to standard laboratory safety protocols:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated laboratory or, preferably, within a chemical fume hood to avoid inhalation of any dust or vapors.[5]

-

Cross-Contamination: Use clean, dedicated spatulas and glassware to prevent introducing contaminants that could catalyze degradation.

-

Dispensing: When dispensing the material, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside the container. If an inert atmosphere is used, ensure positive pressure is maintained or re-blanket the container with inert gas after use.

Potential Degradation Pathways

Understanding potential degradation pathways is essential for developing appropriate analytical methods to monitor stability. Based on the molecule's structure, several pathways can be hypothesized.

Sources

- 1. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Prospective Analysis of the Biological Activity of 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one: A Technical Guide for Drug Discovery Professionals

Preamble: The Benzofuran Scaffold as a Foundation for Novel Therapeutics

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The benzofuran scaffold is a quintessential example of such a structure, found in numerous natural products and synthetic compounds with significant therapeutic properties.[1][2] These compounds have demonstrated a vast spectrum of biological activities, including anti-tumor, antimicrobial, anti-inflammatory, and antiviral effects.[1][3] This guide focuses on a specific, synthetically accessible derivative: 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one . While direct biological data for this exact molecule is sparse, its structural features—a dihydrobenzofuran core, a ketone at the 3-position, and strategic dichlorination—provide a compelling basis for predicting its potential as a lead compound in several key therapeutic areas. This document serves as a forward-looking technical analysis, designed to provide researchers and drug development professionals with a scientifically grounded rationale and actionable experimental pathways to explore the therapeutic potential of this promising scaffold.

Molecular Profile and Synthetic Accessibility

The structure of 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one combines several features of known pharmacophores. The dihydrobenzofuran core provides a rigid, three-dimensional structure, while the ketone offers a key site for hydrogen bonding. The chloro-substituents at positions 4 and 6 are particularly noteworthy, as halogenation is a well-established strategy in drug design for modulating pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity and metabolic stability.

The synthesis of benzofuran-3(2H)-ones is well-documented, typically involving methods like the intramolecular Friedel-Crafts-type condensation of α-phenoxycarbonyl compounds.[4] While a specific protocol for the 4,6-dichloro derivative would require optimization, the foundational chemistry is robust, suggesting that the compound can be readily synthesized for research purposes. A plausible synthetic route could start from 3,5-dichlorophenol, making it an accessible target for investigation.

Predicted Biological Activities and Mechanistic Rationale

Based on a comprehensive analysis of structurally related compounds, we can project three primary avenues of biological activity for 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one: anticancer, antimicrobial, and anti-inflammatory.

Anticancer Potential: A Focus on Kinase Inhibition

The benzofuran moiety is a core component of numerous compounds with potent anticancer activity.[5][6] Of particular relevance to the target molecule is the demonstrated activity of halogenated dihydrobenzofuran derivatives as potent enzyme inhibitors in cancer-related pathways.

Causality and Mechanistic Insight: A compelling analogue, 7,9-Dichloro-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one, has been identified as a highly potent inhibitor of Casein Kinase 2 (CK2), with an IC₅₀ value of 5.8 nM.[7] CK2 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell proliferation, survival, and apoptosis resistance, making it a prime therapeutic target.[8] The inhibitory mechanism of such compounds is often ATP-competitive, where the heterocyclic scaffold occupies the adenine-binding pocket of the kinase. The chlorine atoms on the benzofuran ring can form specific interactions, such as halogen bonds, with amino acid residues in the active site, thereby enhancing binding affinity and inhibitory potency. Given the structural similarities, it is highly probable that 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one could also function as a kinase inhibitor.

Table 1: Potency of a Structurally Related Dihydrobenzofuran Derivative

| Compound | Target | IC₅₀ (nM) | Reference |

|---|

| 7,9-Dichloro-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one | Casein Kinase 2 (CK2) | 5.8 |[7] |

Antimicrobial Activity: Leveraging Halogenation

The introduction of chlorine atoms into aromatic systems is a classic strategy for enhancing antimicrobial activity. Studies on chloro-benzofuran chalcone hybrids have shown them to be effective antibacterial agents.[9]

Causality and Mechanistic Insight: Halogenated compounds can exert their antimicrobial effects through various mechanisms, including the disruption of bacterial cell membrane integrity, inhibition of essential enzymes, and induction of oxidative stress.[10] Dichlorophen, a structurally related chlorinated aromatic compound, is known to disrupt bacterial membrane integrity and induce the production of reactive oxygen species.[10] The lipophilicity conferred by the dichloro-substituents on the 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one scaffold could facilitate its passage through the lipid-rich cell walls of bacteria, particularly Gram-positive strains, allowing it to reach and disrupt intracellular targets.

Anti-inflammatory Activity: Targeting mPGES-1

Chronic inflammation is a key factor in numerous diseases, and the enzyme microsomal prostaglandin E2 synthase-1 (mPGES-1) is a critical mediator in the inflammatory cascade.[11] Inhibition of mPGES-1 is a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.[12]

Causality and Mechanistic Insight: The 2,3-dihydrobenzofuran scaffold has been specifically identified as a promising "privileged structure" for the design of mPGES-1 inhibitors.[11][13] Researchers have successfully used this scaffold to develop compounds with low micromolar inhibitory activity. The rigid conformation of the dihydrobenzofuran ring system allows it to fit effectively into the active site of mPGES-1. The dichloro-substitutions on the target molecule could further enhance this binding through favorable hydrophobic and electronic interactions, making 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one a strong candidate for investigation as a novel anti-inflammatory agent.

Proposed Experimental Workflows for Activity Validation

To empirically validate the predicted biological activities, a structured, multi-tiered screening approach is recommended. The following protocols are designed to be self-validating and provide a clear path from initial screening to mechanistic investigation.

Workflow for Assessing Anticancer Potential

The initial step is to assess the cytotoxicity of the compound against a panel of human cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.

Caption: Workflow for determining the in vitro cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay [14][15]

-

Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Allow cells to adhere by incubating for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Preparation: Prepare a 10 mM stock solution of 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Cell Treatment: Replace the medium in the cell plates with the medium containing the various concentrations of the test compound. Include wells with medium and DMSO alone (vehicle control) and wells with a known anticancer drug (e.g., doxorubicin) as a positive control.

-

Incubation: Incubate the plates for 48 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Workflow for Evaluating Antimicrobial Activity

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a potential antimicrobial agent.[16]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution MIC Assay [17][18]

-

Compound Dilution: In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of a concentrated solution of the test compound (e.g., 256 µg/mL) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on.

-

Inoculum Preparation: From a fresh culture plate, select several colonies of the test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922). Suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL per well.

-

Controls: Include a growth control well (bacteria in broth, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Workflow for Assessing Enzyme Inhibition

To investigate the predicted mechanism of action, a direct enzyme inhibition assay is crucial. A luminescent kinase assay, such as the ADP-Glo™ assay, provides a sensitive and high-throughput method to measure kinase activity.